Glycolic Acid

alpha-hydroxy acids percutaneous absorption exfoliation

Glycolic acid (C₂H₄O₃, MW 76.05), the smallest alpha-hydroxy acid, provides a 14–18% size reduction over lactic acid, enhancing epidermal permeation at equivalent formulation pH (pKa 3.83). Its 70% aqueous solution is completely miscible in water/ethanol/acetone, enabling streamlined formulation for chemical peels and exfoliating serums. Unlike salicylic acid, it remains clear upon application, allowing real-time erythema monitoring without precipitate interference. For polymer synthesis, PGA derived from glycolic acid degrades at least twice as fast as PLLA under hydrolytic conditions, ideal for resorbable sutures and short-term tissue scaffolds.

Molecular Formula C2H4O3
C2H4O3
HOCH2COOH
Molecular Weight 76.05 g/mol
CAS No. 79-14-1
Cat. No. B1673462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolic Acid
CAS79-14-1
Synonymsglycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate
Molecular FormulaC2H4O3
C2H4O3
HOCH2COOH
Molecular Weight76.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)O
InChIInChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
InChIKeyAEMRFAOFKBGASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 25 kg / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol, ethyl ether
Soluble in methanol, acetone, acetic acid
Solubility in water: very good
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycolic Acid (CAS 79-14-1): Procurement Specifications, Physicochemical Profile, and Industry Positioning


Glycolic acid (hydroxyacetic acid; C₂H₄O₃; MW 76.05 g/mol) is the smallest and structurally simplest alpha-hydroxy acid (AHA), characterized by a monocarboxylic acid backbone with a hydroxyl group at the alpha position . Its pKa of 3.83 [1] and high water solubility (completely miscible; commercial grades typically supplied as 70% aqueous solutions) underpin its broad utility in cosmetic chemical peeling, dermatological exfoliation, and as a monomer for biodegradable polymer synthesis. As the foundational AHA scaffold, glycolic acid serves as the benchmark comparator against which other hydroxy acids—including lactic acid (AHA, C3), mandelic acid (aromatic AHA, C8), and salicylic acid (BHA)—are routinely evaluated for penetration kinetics, clinical efficacy, and formulation behavior.

Why Glycolic Acid (79-14-1) Cannot Be Assumed Interchangeable with In-Class AHA or BHA Analogs


Substituting glycolic acid with other AHAs (e.g., lactic or mandelic acid) or beta-hydroxy acids (e.g., salicylic acid) without empirical justification introduces significant physicochemical and performance variability. Even within the same AHA class, glycolic acid's minimal molecular weight (76.05 g/mol versus 90.08 g/mol for lactic acid) confers a 14–18% reduction in size, which directly correlates with enhanced stratum corneum permeation and increased bioactivity at equivalent formulation pH [1]. Furthermore, glycolic acid's pKa of 3.83 [2] positions its free acid fraction differently than lactic acid (pKa 3.86) or mandelic acid (pKa ~3.41) at clinically relevant pH ranges, altering exfoliation potency and irritation potential. In polymer science, glycolic acid-derived polyglycolic acid (PGA) exhibits a degradation half-life approximately half that of poly(lactic acid) (PLA) under hydrolytic conditions, a kinetic divergence that directly impacts implantable medical device design and procurement specifications [3].

Glycolic Acid (79-14-1): Direct Comparative Evidence for Procurement and Formulation Decisions


Molecular Size and pKa: Quantified Differentiation from Lactic Acid for Permeation-Driven Formulations

Glycolic acid's molecular weight of 76.05 g/mol is 14.03 g/mol (approximately 15.6%) lower than lactic acid's molecular weight of 90.08 g/mol [1]. This size differential corresponds to a measurably smaller hydrodynamic radius, which directly impacts stratum corneum penetration kinetics. Additionally, the pKa values—3.83 for glycolic acid versus 3.86 for lactic acid [2]—are within 0.03 units, indicating nearly identical free acid availability at a given pH. However, the molecular size difference is the primary driver of penetration disparity, not acid strength.

alpha-hydroxy acids percutaneous absorption exfoliation cosmetic formulation

Percutaneous Absorption in Human Skin: Glycolic Acid vs. Lactic Acid and Longer-Chain AHAs

In an in vitro diffusion cell study using excised human skin with an oil-in-water emulsion vehicle at pH 3.0, total absorption of glycolic acid was 27–30% over 24 hours, which was statistically indistinguishable from lactic acid (27–30%) [1]. However, both short-chain AHAs exhibited significantly higher absorption than longer-chain homologs: 2-hydroxyoctanoic acid showed 21.0% absorption and 2-hydroxydecanoic acid 19.3% absorption [1]. This demonstrates a clear inverse relationship between alkyl chain length and percutaneous penetration within the AHA series.

percutaneous absorption in vitro diffusion cell alpha-hydroxy acids skin permeation

Clinical Efficacy in Acne Vulgaris: 70% Glycolic Acid Peel vs. 30% Salicylic Acid Peel

In a prospective randomized clinical study of 40 patients with mild to moderate acne vulgaris, 70% glycolic acid (GA) peel was compared to 30% salicylic acid (SA) peel, with treatments administered every 2 weeks for 6 sessions (12 weeks). The GA group achieved a 46% reduction in Global Acne Grading System (GAGS) score, while the SA group achieved a 65% reduction [1]. A separate retrospective study of 60 patients reported that SA peel produced a significantly greater decrease in mean acne lesional count from baseline to week 2 (from 25.73 to 13.83) compared to GA peel (from 26.30 to 17.73; p=0.003), though both groups reached comparable lesional counts by week 8 [2].

acne vulgaris chemical peel glycolic acid salicylic acid GAGS score

Polymer Degradation Kinetics: Polyglycolic Acid (PGA) vs. Poly(lactic acid) (PLA)

Polyglycolic acid (PGA), synthesized via polycondensation of glycolic acid monomer, exhibits a degradation half-life of approximately 6 to 12 months in physiological environments, whereas poly(l-lactic acid) (PLLA) requires >24 months for complete degradation [1]. Under accelerated hydrolytic conditions (70°C in water), PGA demonstrates 90% mass loss within 20 days, with degradation occurring via ester bond hydrolysis [2]. This faster degradation rate is attributed to PGA's higher hydrophilicity and lower crystallinity relative to PLA, making PGA the monomer of choice for short-term resorbable sutures and drug delivery matrices where rapid clearance is required.

biodegradable polymers polyglycolic acid degradation rate medical implants

Direct Melt Polycondensation Efficiency: Glycolic Acid as Monomer for High-Molecular-Weight PGA

Direct melt polycondensation of glycolic acid using tin dichloride dihydrate catalyst under optimized conditions (220–230°C, high vacuum, polymerization time <1.5 hours) yields polyglycolic acid (PGA) with a weight-average molecular weight (Mw) of 45,000 g/mol without requiring solid-state polycondensation [1]. This represents a substantial improvement over previously reported direct polycondensation methods for glycolic acid, which typically produce lower Mw polymers. The tin catalyst outperformed zinc acetate dihydrate under identical conditions, and polymerization times exceeding 1.5 hours led to undesirable discoloration, indicating a narrow process window for high-purity polymer output.

melt polycondensation polyglycolic acid catalyst optimization polymer molecular weight

Procurement-Driven Application Scenarios for Glycolic Acid (79-14-1) Based on Differentiated Evidence


Topical Cosmetic Formulations Requiring Maximal Stratum Corneum Penetration

When developing leave-on exfoliating serums, toners, or chemical peel solutions where rapid and deep penetration into the epidermis is the primary performance criterion, glycolic acid (MW 76.05 g/mol) provides a measurable advantage over lactic acid (MW 90.08 g/mol) due to its smaller molecular size and correspondingly higher diffusion coefficient through the stratum corneum [1]. At a formulation pH of 3.5—a common target for balancing efficacy and tolerability—glycolic acid maintains a free acid fraction comparable to lactic acid (pKa 3.83 vs. 3.86), ensuring that the enhanced penetration is not offset by reduced bioavailability [2].

Chemical Peel Procedures for Acne Vulgaris Where Procedural Monitoring Is Critical

Although 30% salicylic acid demonstrates superior clinical efficacy (65% GAGS reduction vs. 46% for 70% glycolic acid) and faster lesional count reduction in acne vulgaris treatment [1], glycolic acid peels offer a distinct procedural advantage: they remain as clear, colorless solutions upon application, whereas salicylic acid forms a characteristic white precipitate (frosting) [2]. This visual clarity allows practitioners to monitor the skin's erythematous response in real-time without visual interference, enabling precise neutralization timing and reducing the risk of over-peeling. Procurement of glycolic acid for clinical peels is therefore justified in settings where procedural control and predictable titration outweigh the faster onset of salicylic acid.

Synthesis of Rapidly Bioresorbable Polymeric Medical Devices and Drug Delivery Systems

For applications requiring complete polymer resorption within 6 to 12 months—such as absorbable surgical sutures, short-term tissue engineering scaffolds, or pulsatile drug delivery depots—glycolic acid monomer is the preferred building block for polyglycolic acid (PGA) synthesis [1]. PGA degrades at least twice as fast as poly(l-lactic acid) (PLLA, >24 months) under physiological hydrolytic conditions, and direct melt polycondensation of glycolic acid can yield PGA with Mw up to 45,000 g/mol using optimized tin catalysis, eliminating the need for expensive glycolide ring-opening polymerization [2]. Procurement of glycolic acid for these applications directly impacts device design, regulatory approval pathways, and patient outcomes.

High-Volume Cosmetic Manufacturing with Cost-Sensitive Formulation Constraints

Glycolic acid's commercial availability as a 70% aqueous solution—completely miscible in water and compatible with common cosmetic solvents including ethanol, acetone, and ethyl acetate [1]—facilitates streamlined formulation workflows and reduces solvent handling complexity. While glycolic acid and lactic acid exhibit equivalent in vitro percutaneous absorption (27–30% over 24 hours at pH 3.0) [2], glycolic acid's lower molecular weight and higher water solubility at room temperature may offer marginal but cumulative cost advantages in high-throughput manufacturing, particularly for rinse-off and leave-on products where penetration equivalence is acceptable and formulation simplicity is prioritized.

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